molecular formula C14H14N2O2 B14899920 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide

2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide

Cat. No.: B14899920
M. Wt: 242.27 g/mol
InChI Key: MSOJRDHTEMKILP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is an organic compound with the molecular formula C14H14N2O2 This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide typically involves the condensation of 2-hydroxy-4-methylbenzoic acid with 3-methyl-4-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The presence of the hydroxyl and amide groups allows for hydrogen bonding and other interactions with the target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide is unique due to its specific substitution pattern on the benzene and pyridine rings, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amide groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-(3-methylpyridin-4-yl)benzamide

InChI

InChI=1S/C14H14N2O2/c1-9-3-4-11(13(17)7-9)14(18)16-12-5-6-15-8-10(12)2/h3-8,17H,1-2H3,(H,15,16,18)

InChI Key

MSOJRDHTEMKILP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=NC=C2)C)O

Origin of Product

United States

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